molecular formula C9H9N3O2S B12890814 N-(1H-pyrazol-5-yl)benzenesulfonamide CAS No. 54135-42-1

N-(1H-pyrazol-5-yl)benzenesulfonamide

Cat. No.: B12890814
CAS No.: 54135-42-1
M. Wt: 223.25 g/mol
InChI Key: IGCQXMQOKRXHHN-UHFFFAOYSA-N
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Description

N-(1H-Pyrazol-3-yl)benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides, which are known for their diverse biological activities. This compound features a pyrazole ring attached to a benzenesulfonamide moiety, making it a valuable scaffold in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-Pyrazol-3-yl)benzenesulfonamide typically involves the reaction of a pyrazole derivative with a benzenesulfonyl chloride. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(1H-Pyrazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(1H-Pyrazol-3-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1H-Pyrazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: N-(1H-Pyrazol-3-yl)benzenesulfonamide stands out due to its specific substitution pattern, which imparts unique biological properties. Its ability to inhibit carbonic anhydrase with high selectivity makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

54135-42-1

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

N-(1H-pyrazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C9H9N3O2S/c13-15(14,8-4-2-1-3-5-8)12-9-6-7-10-11-9/h1-7H,(H2,10,11,12)

InChI Key

IGCQXMQOKRXHHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=NN2

Origin of Product

United States

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